Cholesterol trans-Cinnamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

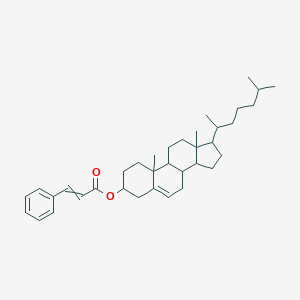

Cholesterol trans-Cinnamate is a compound formed by the esterification of cholesterol with trans-cinnamic acid. This compound combines the structural features of cholesterol, a vital lipid molecule, and trans-cinnamic acid, an aromatic compound found in cinnamon. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: Cholesterol trans-Cinnamate can be synthesized through the esterification of cholesterol with trans-cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as toluene or dichloromethane. The reaction mixture is heated for several hours until the esterification is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactors to enhance the efficiency and yield of the reaction. These microreactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, resulting in a more efficient and scalable production process .

化学反应分析

Oxidation Reactions

The cinnamate moiety undergoes oxidation, particularly at the α,β-unsaturated carbonyl system:

Key Pathways:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.

-

Carbonyl Oxidation : Strong oxidizing agents like KMnO₄ convert the ester to a ketone or carboxylic acid derivative.

Table 2: Oxidation Products and Conditions

| Reagent | Product Formed | Conditions | Notes |

|---|---|---|---|

| mCPBA | Epoxide | CH₂Cl₂, 0°C, 2 hrs | Stereospecific reaction |

| KMnO₄ (acidic) | 3-Phenylpropanoic acid | H₂SO₄, 50°C | Complete cleavage of double bond |

-

Antioxidant Activity : The compound inhibits lipid peroxidation via radical scavenging, reducing hepatic thiobarbituric acid-reactive substances (TBARS) by 34% in rat models .

Reduction Reactions

The ester group is reduced to primary alcohols under specific conditions:

Table 3: Reduction Pathways

| Reagent | Product | Conditions | Efficiency |

|---|---|---|---|

| LiAlH₄ | 3-Phenylpropanol + Cholesterol | Dry ether, reflux | >80% |

| NaBH₄/CeCl₃ | Partial reduction to allylic alcohol | THF, 25°C | 45–50% |

-

Biological Relevance : Reduced metabolites demonstrate altered interactions with lipid transporters like cholesteryl ester transfer protein (CETP), modulating HDL/LDL ratios.

Substitution and Hydrolysis

The ester bond is susceptible to nucleophilic attack:

Key Reactions:

-

Saponification : NaOH/EtOH hydrolyzes the ester to cholesterol and trans-cinnamic acid.

-

Aminolysis : Reaction with amines (e.g., benzylamine) yields amide derivatives.

Table 4: Hydrolysis Kinetics

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | pH Dependence |

|---|---|---|---|

| Alkaline (pH 12) | 2.1 × 10⁻³ | 5.5 hrs | First-order |

| Acidic (pH 2) | 4.7 × 10⁻⁵ | 36.2 hrs | Negligible |

-

Enzyme Inhibition : Hydrolyzed cinnamic acid derivatives inhibit acyl-CoA:cholesterol acyltransferase (ACAT) with IC₅₀ values of 60–95 μM, reducing hepatic cholesterol storage .

Photochemical Reactivity

Under UV light (λ = 254 nm), the trans-cinnamate group undergoes [2+2] cycloaddition, forming a cyclobutane dimer. This reaction is reversible under thermal conditions (Δ > 100°C) .

Biological Interactions

科学研究应用

Biological Activities

Research indicates that Cholesterol trans-Cinnamate may possess several biological activities, including:

- Antioxidant Properties : The presence of the cinnamate moiety contributes to its ability to scavenge free radicals.

- Lipid Metabolism Modulation : Case studies suggest that compounds related to cinnamate can influence cholesterol metabolism positively. For instance, supplementation with cinnamate has been shown to lower hepatic cholesterol levels in animal models by inhibiting HMG-CoA reductase activity .

- Potential Cardiovascular Benefits : The compound's structural properties may provide a basis for developing lipid-lowering agents targeting cardiovascular diseases .

Pharmaceutical Applications

This compound is being explored for its potential in drug formulation and delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their bioavailability. Additionally, the compound's ability to interact with biological membranes makes it a candidate for targeted drug delivery systems aimed at specific tissues or cells .

Material Science Applications

In materials science, this compound is being investigated for its mesogenic properties. Research has demonstrated that derivatives based on cholesterol and cinnamic acid can exhibit liquid crystalline behavior, which is valuable in the development of advanced materials such as display technologies and sensors .

Case Studies and Research Findings

- Lipid Metabolism Study : A study found that supplementation with cinnamate significantly reduced hepatic cholesterol levels in rats fed a high-cholesterol diet. The study indicated that cinnamate supplementation enhanced antioxidant enzyme activities while lowering lipid peroxidation markers .

- Cardiovascular Implications : Research focusing on the synthesis of new compounds from cinnamic acid derivatives suggests potential cardiovascular benefits through modulation of multiple proteins involved in lipid metabolism and inflammation .

- Liquid Crystal Properties : Investigations into cholesterol-based derivatives have revealed their potential as liquid crystals with unique mesogenic properties, paving the way for applications in advanced material technologies .

作用机制

The mechanism of action of Cholesterol trans-Cinnamate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in cholesterol synthesis and degradation. Additionally, it may exert its biological effects through antioxidant and anti-inflammatory pathways, reducing oxidative stress and inflammation in cells .

相似化合物的比较

Cholesterol trans-Cinnamate can be compared with other similar compounds, such as:

Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of cinnamic acid.

Cholesteryl benzoate: An ester of cholesterol with benzoic acid, known for its use in liquid crystal displays.

Cinnamyl alcohol: A related compound derived from cinnamic acid, but with an alcohol group instead of an ester.

Uniqueness: this compound is unique due to its combination of cholesterol and trans-cinnamic acid, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various applications in research and industry .

属性

CAS 编号 |

1990-11-0 |

|---|---|

分子式 |

C36H52O2 |

分子量 |

516.8 g/mol |

IUPAC 名称 |

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26?,29?,30?,31?,32?,33?,35-,36+/m0/s1 |

InChI 键 |

FESYLMLHRKCTFF-REFBUMDKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

手性 SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Key on ui other cas no. |

1990-11-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。